(1S,2R)-Alicapistat

Calpain Cathepsin Selectivity

Procure (1S,2R)-Alicapistat—the single, pharmacologically active diastereomer of ABT-957—for reproducible neurodegeneration research. Only the (1S,2R) isomer delivers potent calpain-1/2 inhibition (IC50 395 nM); the (1R,2S) isomer is impotent. Engineered to resist carbonyl reduction, it provides sustained in vivo target engagement and overcomes the rapid clearance of earlier calpain inhibitors. With Phase 1 human PK data and high selectivity over cathepsins B and K, this single isomer is essential for bridging preclinical findings to translational Alzheimer's studies. Insist on defined stereochemistry for valid results.

Molecular Formula C25H27N3O4
Molecular Weight 433.5 g/mol
Cat. No. B12403539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-Alicapistat
Molecular FormulaC25H27N3O4
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3CC4=CC=CC=C4
InChIInChI=1S/C25H27N3O4/c29-22-14-13-21(28(22)16-18-9-5-2-6-10-18)24(31)27-20(15-17-7-3-1-4-8-17)23(30)25(32)26-19-11-12-19/h1-10,19-21H,11-16H2,(H,26,32)(H,27,31)/t20-,21+/m0/s1
InChIKeyMMLDHJRGTZHNHV-LEWJYISDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S,2R)-Alicapistat (ABT-957): A Preclinically Defined, Stereochemically Distinct Calpain Inhibitor


(1S,2R)-Alicapistat, also known as (1S,2R)-ABT-957, is a single, defined diastereomer of the calpain inhibitor ABT-957 (Alicapistat). It is a highly selective, orally active small molecule that specifically inhibits human calpains 1 and 2 [1]. The compound was developed as part of a series of ketoamide-based 1-benzyl-5-oxopyrrolidine-2-carboxamides, specifically designed to mitigate the metabolic liability of carbonyl reduction while maintaining potent and selective calpain inhibition [2]. This specific stereoisomer, (1S,2R), is the pharmacologically active component of the clinical candidate ABT-957, which advanced to Phase 1 clinical trials for Alzheimer's disease (AD) [1]. Its procurement as a single isomer is critical for ensuring experimental reproducibility and biological activity, distinct from the racemic or mixed-isomer forms.

The Critical Distinction of (1S,2R)-Alicapistat: Why Stereochemistry and Metabolic Profile Preclude Simple Substitution


Generic substitution with other calpain inhibitors or even different stereochemical forms of ABT-957 is scientifically invalid due to fundamental differences in potency, selectivity, and metabolic stability. ABT-957 exists as a mixture of diastereomers, with the (1S,2R) isomer being the potent, active component, while the (1R,2S) isomer is essentially impotent [1]. Crucially, these isomers undergo rapid interconversion in vivo [2]. Therefore, using a racemic mixture or an undefined stereochemical form introduces significant variability in pharmacological activity and target engagement. Furthermore, (1S,2R)-Alicapistat was specifically engineered from a previous series (A-705253) to address a major metabolic liability: rapid carbonyl reduction at the P1' region [3]. This metabolic pathway led to high clearance and poor in vivo stability in earlier calpain inhibitors. Thus, substituting (1S,2R)-Alicapistat with a less defined or metabolically labile calpain inhibitor will not replicate its intended preclinical profile.

Quantitative Evidence of Differentiation for (1S,2R)-Alicapistat: A Comparative Analysis


Enhanced Protease Selectivity of (1S,2R)-Alicapistat vs. Key Cathepsins

The (1S,2R)-Alicapistat series was optimized for high selectivity for calpain-1 over related cysteine proteases such as cathepsins B and K, a critical differentiator from earlier, less selective calpain inhibitors [1]. While the parent compound ABT-957 shows selectivity, the stereochemically pure (1S,2R) isomer is essential for achieving this profile without interference from the inactive isomer.

Calpain Cathepsin Selectivity Protease

Superior Metabolic Stability: Mitigation of Carbonyl Reduction

A key advancement of the (1S,2R)-Alicapistat scaffold is its enhanced metabolic stability. The compound was rationally designed to mitigate the carbonyl reduction metabolic liability that plagued earlier ketoamide-based calpain inhibitors, such as those in the A-705253 series [1]. This structural optimization was essential for achieving the oral bioavailability and pharmacokinetic profile necessary for clinical development.

Metabolic Stability Carbonyl Reduction Drug Metabolism Calpain Inhibitor

Defined Human Pharmacokinetic Profile from Phase 1 Studies

Extensive Phase 1 clinical data define the human pharmacokinetic profile of Alicapistat (the parent compound of the (1S,2R)-isomer), providing a clear benchmark for its behavior in humans [1]. In healthy subjects, maximum plasma concentrations were reached in 2 to 5 hours, and the half-life was 7 to 12 hours post-dose. Importantly, exposure was dose proportional across a wide 50- to 1000-mg dose range [1]. This established human PK profile is a significant advantage for researchers aiming to translate preclinical findings or design new studies, as it reduces uncertainty in dosing and exposure.

Pharmacokinetics Phase 1 Clinical Trial Alzheimer's Disease

Established Human Safety and Tolerability Profile

Data from multiple Phase 1 trials indicate that Alicapistat was well-tolerated in both healthy subjects and patients with mild-to-moderate Alzheimer's disease [1]. Across all trials, the incidence of treatment-emergent adverse events was similar between the placebo and alicapistat groups. No clinically significant changes in vital signs or laboratory measurements were observed [1]. This established safety profile, while not a direct comparator, is a critical piece of evidence for researchers considering the compound for further studies, as it provides a baseline expectation for its behavior in human subjects.

Safety Tolerability Phase 1 Alzheimer's Disease

Optimal Scientific Applications for (1S,2R)-Alicapistat Based on Empirical Evidence


Preclinical Studies Requiring a Metabolically Stable, Orally Bioavailable Calpain-1 Inhibitor

(1S,2R)-Alicapistat is the ideal tool compound for in vivo rodent models of neurodegeneration, neurotrauma, or other pathologies where chronic, oral administration of a calpain inhibitor is required. Its optimized metabolic stability [1] overcomes the rapid clearance issues of earlier calpain inhibitors, ensuring sustained target engagement and enabling long-term dosing regimens.

In Vitro Studies Demanding High Calpain-1 Selectivity

For cell-based assays or biochemical studies where off-target inhibition of cathepsins or other proteases could confound results, (1S,2R)-Alicapistat is the preferred reagent. Its reported high selectivity for calpain-1 over cathepsins B and K [1] provides cleaner, more interpretable data on the specific role of calpain in cellular processes.

Translational Research Leveraging Established Human Pharmacokinetic and Safety Data

Researchers aiming to bridge the gap between preclinical findings and potential clinical application will benefit from (1S,2R)-Alicapistat's well-documented Phase 1 clinical profile [1]. The known human PK parameters (Tmax, half-life, dose proportionality) and favorable safety data provide a valuable reference point for designing future studies, modeling human dosing, and de-risking translational efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S,2R)-Alicapistat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.